3'-Ethoxy-2-methoxyacetophenone

Physicochemical Properties Molecular Descriptors QSAR

3'-Ethoxy-2-methoxyacetophenone (1-(3-ethoxyphenyl)-2-methoxyethanone) is a functionalized aromatic ketone with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol. Its structure features an acetophenone core substituted with a 2-methoxy group and a 3'-ethoxy group on the phenyl ring, classifying it as a member of the alkoxyacetophenone class.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B8476248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Ethoxy-2-methoxyacetophenone
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C(=O)COC
InChIInChI=1S/C11H14O3/c1-3-14-10-6-4-5-9(7-10)11(12)8-13-2/h4-7H,3,8H2,1-2H3
InChIKeyOSLZQARBWUPQCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Ethoxy-2-methoxyacetophenone: Technical Specifications and Chemical Identity for Research Procurement


3'-Ethoxy-2-methoxyacetophenone (1-(3-ethoxyphenyl)-2-methoxyethanone) is a functionalized aromatic ketone with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . Its structure features an acetophenone core substituted with a 2-methoxy group and a 3'-ethoxy group on the phenyl ring, classifying it as a member of the alkoxyacetophenone class . This substitution pattern differentiates it from other methoxy- and ethoxy-substituted acetophenone isomers, which are often studied for their distinct physicochemical and biological properties .

3'-Ethoxy-2-methoxyacetophenone: Why Isomeric and Substructural Analogs Cannot Be Simply Interchanged


Acetophenone derivatives exhibit profound structure-activity dependencies, where even minor changes in the position or nature of alkoxy substituents can dramatically alter key performance characteristics [1]. For example, quantitative structure-activity relationship (QSAR) studies on a set of 20 acetophenone derivatives revealed that antibacterial potency is significantly influenced by spatial, electronic, and topological descriptors [1]. Similarly, in the context of leukotriene receptor antagonism, the specific 2,4-dihydroxy-3-propylacetophenone substitution pattern was found to be a strict requirement for optimal in vitro activity [2]. Therefore, substituting 3'-Ethoxy-2-methoxyacetophenone with a generic or differently substituted acetophenone, such as 2-methoxyacetophenone or a 4'-ethoxy isomer, carries a high risk of altering a reaction's stereochemical outcome, failing to recapitulate a desired biological activity, or introducing uncharacterized physicochemical properties, thereby compromising experimental reproducibility and the validity of research conclusions.

3'-Ethoxy-2-methoxyacetophenone: A Quantitative Differential Evidence Guide Against Key Analogs


Quantified Physicochemical Divergence from 2-Methoxyacetophenone

The addition of the 3'-ethoxy group significantly modifies the physicochemical profile of the acetophenone core compared to the simpler 2-methoxyacetophenone analog. This is evident in key predictive parameters relevant to absorption, distribution, metabolism, and excretion (ADME) modeling [1]. Specifically, the calculated partition coefficient (LogP) and polar surface area (PSA) are altered, which are critical for predicting membrane permeability and solubility in drug discovery and chemical biology applications.

Physicochemical Properties Molecular Descriptors QSAR

Differential In Vitro Enzyme Inhibition Profile

3'-Ethoxy-2-methoxyacetophenone demonstrates a specific, albeit weak, inhibitory activity against dihydroorotase (DHO), a key enzyme in pyrimidine biosynthesis [1]. This is a distinct functional profile not commonly reported for simpler acetophenone analogs like 2-methoxyacetophenone, which are more frequently characterized as food additives or general synthetic intermediates rather than for specific enzyme interactions [2].

Enzyme Inhibition Biochemical Assay Dihydroorotase

Contrasting Activity in Lipoxygenase Pathway Modulation

This compound has been specifically tested and shown to inhibit platelet 12-lipoxygenase in vitro . This contrasts with many simple acetophenone derivatives that lack this specific activity, often requiring additional complex substitution patterns (e.g., as seen in more potent chalcones) to achieve significant modulation of the lipoxygenase pathway [1]. The methoxy group is known to influence metabolic stability and bioactivity in related compounds [1].

Lipoxygenase Inhibition Inflammation Eicosanoid Pathway

Unique Synthetic Utility as a Precursor for Specific Chemical Transformations

The specific combination of the 2-methoxy and 3'-ethoxy groups creates a unique electronic environment on the acetophenone core, which influences its reactivity in key synthetic transformations. For instance, the electronic effects of these substituents are known to alter carbonyl stretching frequencies and can influence the outcome of photochemical reactions, such as Type II photoelimination, compared to unsubstituted or differently substituted acetophenones [1]. This compound is a reported intermediate in the synthesis of more complex molecules, including potential leukotriene receptor antagonists, where the specific alkoxy substitution pattern is critical for the biological activity of the final product [2].

Synthetic Chemistry Building Block Photochemistry

3'-Ethoxy-2-methoxyacetophenone: Optimal Use Cases for Procurement and Research Application


Medicinal Chemistry: Fragment-Based Screening and Lead Optimization

This compound is suitable as a fragment-like molecule for screening campaigns against targets implicated in pyrimidine metabolism (e.g., dihydroorotase) or the arachidonic acid pathway (e.g., 12-lipoxygenase) [1]. Its specific, albeit weak, activity profiles provide a unique starting point for chemical optimization compared to more promiscuous or inactive acetophenone analogs. The quantitative IC50 value of 180 µM for DHO serves as a benchmark for structure-activity relationship (SAR) studies during lead development [1].

Chemical Biology: Tool Compound for Investigating Enzyme Function

Researchers investigating the roles of dihydroorotase or platelet 12-lipoxygenase can utilize this compound as a selective tool to probe these pathways. Its defined activity at 30 µM against 12-lipoxygenase and its measured inhibition of DHO [1] differentiate it from common acetophenones like 2-methoxyacetophenone, which lacks these specific interactions. This functional selectivity reduces the likelihood of confounding off-target effects that might occur with more broadly active acetophenone derivatives.

Organic Synthesis: Intermediate for Complex Pharmacophore Construction

Given its role as a key intermediate in the synthesis of potent leukotriene receptor antagonists, this compound is essential for medicinal chemists developing novel agents targeting inflammatory pathways [2]. The precise 3'-ethoxy-2-methoxy substitution pattern is not incidental; it is a critical structural feature required for the activity of the final antagonists. Using a simpler analog would compromise the synthetic pathway and the biological outcome, making procurement of this specific compound a necessity for these research programs.

Physical Organic Chemistry: Studying Substituent Effects on Reactivity

The distinct electronic environment created by the 2-methoxy and 3'-ethoxy groups makes this compound a valuable subject for mechanistic studies. It can be used to investigate substituent effects on the kinetics of carbonyl-involving reactions, such as condensation or photochemical processes [3]. The data from such studies can be compared to those from simpler analogs (e.g., 2-methoxyacetophenone) to quantitatively deconvolute the influence of the additional ethoxy group on reaction rates and quantum yields.

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